molecular formula C13H17BrN2O4S B497937 1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide CAS No. 915930-85-7

1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B497937
CAS No.: 915930-85-7
M. Wt: 377.26g/mol
InChI Key: HPMRPCVDYMQODF-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide is a sulfonamide derivative featuring a piperidine ring substituted with a carboxamide group at the 4-position and a 5-bromo-2-methoxyphenylsulfonyl moiety. The bromine atom and methoxy group on the aromatic ring contribute to its electronic and steric profile, while the sulfonyl-piperidine-carboxamide core enhances hydrogen-bonding capabilities, which are critical for target engagement .

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O4S/c1-20-11-3-2-10(14)8-12(11)21(18,19)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMRPCVDYMQODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps. One common route starts with the preparation of 5-bromo-2-methoxybenzenesulfonyl chloride, which is then reacted with piperidine-4-carboxamide under controlled conditions to form the desired compound . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Amidation Reactions: Reagents such as carbodiimides (e.g., EDC) and bases like triethylamine are commonly used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amine derivative.

Scientific Research Applications

Cancer Treatment

One of the primary applications of 1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide is as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, CDK4, and CDK6. These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to reduced tumor growth.

  • Mechanism of Action : The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins necessary for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Multitarget Inhibition

Research has indicated that this compound may act as a multitarget inhibitor, affecting multiple pathways involved in cancer progression and pain management. It has shown potential in targeting the human fatty acid amide hydrolase (FAAH) enzyme and soluble epoxide hydrolase (sEH), which are involved in inflammatory responses .

Neuroprotective Effects

Recent studies suggest that compounds similar to this compound may exhibit neuroprotective effects. These findings are significant for developing treatments for neurodegenerative diseases .

Case Studies

StudyObjectiveFindings
WO2022152259A1 Investigate CDK inhibitors for cancer therapyDemonstrated that this compound effectively inhibits CDK2/4/6, leading to reduced tumor proliferation .
Research on Pain Management Evaluate dual inhibitors targeting FAAH and sEHThe compound exhibited significant analgesic effects by modulating endocannabinoid levels, suggesting its utility in pain management therapies .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen or Functional Group Variations

1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide
  • Molecular Formula : C₁₃H₁₇FN₂O₄S
  • Molecular Weight : 316.35 g/mol
  • Key Difference : Substitution of bromine with fluorine at the 5-position of the phenyl ring.
  • This analog may exhibit improved pharmacokinetics compared to the bromo derivative .
1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol
  • Molecular Formula: C₁₂H₁₅BrNO₄S
  • Molecular Weight : 357.22 g/mol
  • Key Difference : Replacement of the carboxamide group with a hydroxyl group at the 4-position of the piperidine ring.
  • This structural variation could shift selectivity toward hydrophilic targets .
5-Bromo-N,N-diethyl-2-methoxybenzenesulfonamide
  • Molecular Formula: C₁₁H₁₅BrNO₃S
  • Molecular Weight : 336.21 g/mol
  • Key Difference : Absence of the piperidine-carboxamide core; simpler sulfonamide structure with N,N-diethyl substitution.
  • Implications : Reduced molecular complexity may lower synthetic difficulty but limit hydrogen-bonding interactions, diminishing target specificity .

Analogues with Modified Core Structures

4-(5-Bromo-2-methoxyphenyl)-thiazol-2-ylmethanol (2f)
  • Molecular Formula : C₁₈H₁₄BrF₃N₂O₂S
  • Molecular Weight : 463.28 g/mol
  • Key Difference: Thiazole ring replaces the piperidine-carboxamide core; trifluoromethylphenyl methanol substituent introduced.
  • Implications : The thiazole moiety enhances π-π stacking interactions, while the trifluoromethyl group increases lipophilicity. However, the absence of the sulfonyl-piperidine-carboxamide backbone may limit applications in neurological targets .
5-Bromo-N-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)furan-2-carboxamide
  • Molecular Formula : C₁₉H₂₁BrN₄O₄S₂
  • Molecular Weight : 537.42 g/mol
  • Key Difference : Incorporation of a thiourea linkage and furan-carboxamide group.
  • The furan ring introduces conformational rigidity, which could affect bioavailability .

Research Findings and Implications

  • Core Modifications : Piperidine-carboxamide-sulfonyl derivatives exhibit balanced polarity for blood-brain barrier penetration, whereas thiazole or furan-containing analogs may favor peripheral targets .
  • Functional Groups : The carboxamide group’s hydrogen-bonding capacity is critical for enzyme inhibition, as seen in kinase inhibitors, while thiourea derivatives () could target cysteine-dependent enzymes .

Biological Activity

1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C14H18BrN3O3S
  • Molecular Weight : 373.28 g/mol
  • Chemical Structure : The compound features a piperidine ring substituted with a sulfonyl group and a carboxamide, along with a brominated methoxyphenyl moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit various enzymes by competing with substrate binding. This mechanism is particularly relevant in the context of enzyme classes like protein tyrosine phosphatases (PTPs) and carbonic anhydrases.
  • Receptor Modulation : The compound may also act on neurotransmitter receptors, influencing pathways associated with pain and inflammation.

Biological Activity Overview

  • Antiproliferative Effects : Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, likely through inhibition of pro-inflammatory cytokines.
  • Analgesic Activity : Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies.

In Vitro Studies

Several studies have evaluated the in vitro activity of this compound against various targets:

StudyTargetIC50 Value (µM)Findings
PTP1B4.1Notable inhibitor potency with selectivity over other phosphatases.
Cathepsin K5.0Effective in inhibiting cathepsin K, relevant for osteoporosis treatment.
Cancer Cell Lines10-20Exhibited significant cytotoxicity against multiple cancer types.

Case Studies

  • PTP1B Inhibition : A study demonstrated that the compound effectively inhibited PTP1B, an important target for diabetes and obesity treatment, with an IC50 value of 4.1 µM, indicating strong potential for metabolic disease intervention .
  • Anti-Osteoporosis Activity : Another investigation focused on piperidine derivatives similar to this compound found that modifications could enhance inhibitory activity against cathepsin K, suggesting a pathway for developing anti-osteoporotic agents .
  • Cytotoxicity in Cancer Models : Research highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, further supporting its development as an anticancer agent .

Q & A

Basic: What are the common synthetic routes for 1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves sulfonylation of piperidine-4-carboxamide intermediates. A two-step approach is widely used:

Sulfonylation: Reacting 5-bromo-2-methoxyphenylsulfonyl chloride with piperidine-4-carboxamide under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C.

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
Yield optimization hinges on controlling moisture (to avoid hydrolysis of sulfonyl chloride) and stoichiometric ratios (excess sulfonyl chloride improves conversion). Evidence from analogous sulfonamide syntheses suggests yields range from 45–70% depending on reaction time (6–12 hours) and temperature control .

Basic: How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer:
A multi-technique approach is essential:

  • X-ray Crystallography: Resolves the 3D arrangement of the sulfonyl-piperidine core and confirms stereochemistry. For example, bond angles and torsion angles between the bromophenyl and piperidine moieties are critical (e.g., C–S–N–C dihedral angles ~75–85°) .
  • NMR Spectroscopy:
    • ¹H NMR: Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm); piperidine protons show distinct splitting patterns (e.g., δ 1.5–2.8 ppm for axial/equatorial H).
    • ¹³C NMR: The sulfonyl group deshields adjacent carbons (e.g., C-2 of piperidine at ~δ 55–60 ppm).
  • Mass Spectrometry (HRMS): Confirms molecular ion [M+H]⁺ with isotopic signature for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How can flow chemistry and Design of Experiments (DoE) optimize the synthesis of this compound?

Methodological Answer:
Flow chemistry enables precise control over reaction parameters (residence time, temperature, mixing). Key steps:

  • Continuous Sulfonylation: Use a microreactor with integrated cooling to maintain 0–5°C, reducing side reactions (e.g., thermal decomposition).
  • DoE Optimization: Apply factorial design to evaluate variables:
    • Factors: Molar ratio (sulfonyl chloride:piperidine), solvent polarity (CH₂Cl₂ vs. THF), and residence time (5–30 minutes).
    • Response Variables: Yield, purity (HPLC area%).
      Evidence from flow-chemistry-driven Swern oxidations (analogous to sulfonylation) shows a 20–30% yield improvement over batch methods when optimized via DoE .

Advanced: How should researchers resolve contradictions in crystallographic data (e.g., bond length anomalies)?

Methodological Answer:
Discrepancies in bond lengths (e.g., S–O vs. S–C distances) may arise from:

  • Disorder in Crystal Packing: Use refinement tools (e.g., SHELXL) to model alternative conformations.
  • Thermal Motion Artifacts: Apply anisotropic displacement parameters (ADPs) to refine atomic positions.
  • Validation Tools: Cross-check with databases (e.g., Cambridge Structural Database) for expected bond parameters. For example, S–O bonds in sulfonamides typically range from 1.42–1.47 Å; deviations >0.05 Å warrant re-examination of data collection (e.g., radiation damage) .

Advanced: What computational strategies predict the biological activity of this compound against enzyme targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., kinases, GPCRs). The sulfonyl group often acts as a hydrogen-bond acceptor, while the bromine enhances hydrophobic interactions.
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Pay attention to piperidine ring flexibility and its impact on binding pocket occupancy.
  • QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Analogous pyrazole-carboximidamide derivatives (e.g., bromophenyl-substituted compounds) show strong correlations between halogen presence and inhibitory activity .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications:
    • Piperidine Ring: Introduce methyl groups at C-3/C-5 to probe steric effects.
    • Sulfonamide Linker: Replace sulfonyl with carbonyl to assess hydrogen-bonding changes.
  • Substituent Variations:
    • Bromine Replacement: Substitute with Cl, CF₃, or electron-donating groups (e.g., OMe) to modulate electronic effects.
    • Methoxy Position: Shift from C-2 to C-3 (ortho vs. para) to evaluate steric/electronic impacts.
  • Biological Assays: Test against panels of enzymes/cell lines (e.g., NIH/3T3 for cytotoxicity) with IC₅₀ determination via dose-response curves. Evidence from dichlorobenzene-sulfonamide analogs highlights the importance of halogen positioning in activity .

Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-UV Validation:
    • Linearity: Calibrate over 0.1–100 µg/mL (R² > 0.995).
    • LOD/LOQ: Determine via signal-to-noise ratios (3:1 and 10:1, respectively).
    • Recovery Studies: Spike into plasma or tissue homogenates; recoveries >85% indicate robustness.
  • LC-MS/MS Cross-Validation: Use MRM transitions (e.g., m/z 400 → 382 for parent → fragment) to confirm specificity.
    Evidence from benzenesulfonamide analyses shows inter-day precision <5% RSD when using C18 columns and acetonitrile/0.1% formic acid gradients .

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